molecular formula C12H14O4 B7976406 Methyl 3,5-dimethyl-4-methoxybenzoylformate

Methyl 3,5-dimethyl-4-methoxybenzoylformate

Cat. No.: B7976406
M. Wt: 222.24 g/mol
InChI Key: WWHDSEDESIKPNV-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4-methoxybenzoylformate is a chemical compound of significant interest in scientific research, particularly in the field of polymer science. Based on the properties of structurally similar benzoylformate esters, this compound is positioned as a potential photoinitiator for free radical polymerization. Compounds in this class are valued for their ability to absorb light at longer wavelengths (e.g., 405 nm and beyond), which allows for applications in deep-section curing and for use with safer, more energy-efficient LED light sources . The incorporation of the 3,5-dimethyl-4-methoxy substituents on the benzene ring is expected to fine-tune the compound's absorption characteristics and reactivity, potentially leading to enhanced performance and photobleaching properties, which are crucial for producing non-yellowing, high-clarity polymer networks . Its primary research value lies in the development of advanced photopolymerizable systems, such as dental resins, 3D printing inks, and high-performance coatings, where controlled initiation and deep light penetration are required . Upon irradiation, the mechanism of action likely involves the cleavage of chemical bonds or energy transfer, generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates, thus forming solid polymeric materials. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans. Researchers should consult safety data and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-5-9(10(13)12(14)16-4)6-8(2)11(7)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHDSEDESIKPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Esterification

The Friedel-Crafts acylation is a cornerstone for synthesizing aromatic ketones, which can be further functionalized into benzoylformate esters. For example, methyl p-methylbenzoylformate (C-MBF) was synthesized by reacting toluene with aluminum trichloride (AlCl₃) in dichloromethane, followed by esterification, yielding a 65% isolated product. Adapting this method for Methyl 3,5-dimethyl-4-methoxybenzoylformate would involve:

  • Substituted Benzene Starting Material : Using 3,5-dimethyl-4-methoxybenzene as the aromatic substrate.

  • Acylation : Reaction with an acyl chloride (e.g., chlorooxoacetate) in the presence of AlCl₃ to form the intermediate ketone.

  • Esterification : Treatment with methanol under acidic or enzymatic conditions to yield the final ester.

Key challenges include steric hindrance from the 3,5-dimethyl groups and electronic effects from the 4-methoxy substituent, which may necessitate longer reaction times or elevated temperatures.

One-Pot Hydrolysis-Esterification of Substituted Benzoyl Cyanides

A patent (CN103408424A) describes a one-pot synthesis of methyl benzoylformate from benzoyl cyanide, methanol, and sulfuric acid. For the target compound, this route would require:

  • Synthesis of 3,5-Dimethyl-4-Methoxybenzoyl Cyanide : Achieved via nucleophilic substitution of 3,5-dimethyl-4-methoxybenzoyl chloride with sodium cyanide.

  • One-Pot Reaction : Mixing the substituted benzoyl cyanide with methanol, water, and a catalyst (e.g., NaCl), followed by controlled addition of sulfuric acid. The reaction proceeds via hydrolysis to the benzoylformic acid intermediate, followed by in situ esterification.

Optimized conditions from the patent include a benzoyl cyanide-to-methanol molar ratio of 1:1.5–3 and a reaction temperature of 60–90°C, yielding up to 95% purity. Adapting these parameters to the sterically hindered substrate may require incremental adjustments to molar ratios and heating duration.

Reaction Optimization Strategies

Catalyst Selection and Loading

The choice of catalyst significantly impacts reaction efficiency. In the synthesis of methyl p-methylthiobenzoylformate (S-MBF), AlCl₃ served as a Lewis acid catalyst, enabling acylation at room temperature with a 65% yield. For hydrolysis-esterification routes, halogen-containing salts like NaCl or NaBr are preferred, with optimal loadings of 0.2–0.3 equivalents relative to the benzoyl cyanide.

Temperature and Solvent Effects

  • Friedel-Crafts Acylation : Reactions typically proceed at 0–25°C in dichloromethane. Elevated temperatures (40–60°C) may enhance reactivity for sterically hindered substrates.

  • One-Pot Method : Maintaining temperatures between 60–90°C during sulfuric acid addition ensures complete conversion while minimizing side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

For structurally related compounds, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable:

  • ¹H NMR : Methyl esters of substituted benzoylformates exhibit characteristic singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.6–8.0 ppm).

  • ¹³C NMR : Carbonyl carbons appear at δ 180–185 ppm, with aromatic carbons in the δ 110–150 ppm range.

  • HRMS : Molecular ion peaks [M+H]⁺ should match theoretical masses within 0.001 Da.

Comparative Yield Data

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Friedel-CraftsAlCl₃2565>99
One-PotNaCl809095

Challenges and Mitigation Strategies

Steric Hindrance

The 3,5-dimethyl groups may slow acylation or esterification. Strategies include:

  • Prolonged Reaction Times : Extending heating durations from 2h to 5h.

  • Ultrasonic Activation : Enhancing mass transfer in viscous reaction mixtures.

Electronic Effects

The electron-donating methoxy group at the 4-position may deactivate the aromatic ring toward electrophilic substitution. Using stronger Lewis acids (e.g., FeCl₃) or higher catalyst loadings (1.5 equivalents) could counteract this .

Scientific Research Applications

Organic Synthesis

Methyl 3,5-dimethyl-4-methoxybenzoylformate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

  • Synthetic Pathways : The compound can be synthesized through various methods involving the reaction of appropriate precursors. One notable method involves the use of methyl 3,5-dimethyl-4-methoxybenzoate with formic acid under specific conditions to yield the desired product. This synthesis has been documented to achieve high yields and purity, making it suitable for further applications in the synthesis of pharmaceuticals and agrochemicals .

Flavoring Agents

This compound is also recognized for its potential use as a flavoring agent in food and beverages. Its aromatic properties make it suitable for enhancing flavors in various products.

  • Flavor Profile : The compound is known to impart fruity and floral notes, which can be beneficial in the formulation of flavorings for candies, beverages, and baked goods. Its stability under different pH conditions enhances its applicability in food products .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in compounds like this compound due to their potential therapeutic properties.

  • Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. Research has indicated that derivatives of similar compounds have shown efficacy against certain bacterial strains and could be developed into new therapeutic agents .

Case Study 1: Synthesis and Application in Pharmaceuticals

A study outlined the successful synthesis of this compound and its subsequent application as an intermediate for developing novel anti-inflammatory drugs. The research demonstrated that derivatives synthesized from this compound exhibited significant activity against inflammatory markers in vitro .

Case Study 2: Flavoring Agent Development

In another case study, researchers explored the use of this compound as a flavor enhancer in soft drinks. Sensory analysis indicated that beverages containing this compound were preferred over control samples due to their enhanced flavor profile .

Mechanism of Action

The mechanism by which Methyl 3,5-dimethyl-4-methoxybenzoylformate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3,5-dimethyl-4-methoxybenzoylformate with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Aromatic Ring Ester Group Molecular Weight (g/mol) Purity (%) Physical State
This compound 3,5-dimethyl, 4-methoxy Methyl ~222.24* N/A Not reported
Ethyl 4-methoxy-3,5-dimethylbenzoylformate 3,5-dimethyl, 4-methoxy Ethyl 236.27 96.0 Liquid
Methyl 3- 4-formyl-2-methoxy, 4-methoxyphenoxy Methyl 486.48 90 Colorless solid

*Calculated based on molecular formula.

Key Differences and Implications:

Ester Group Variation :

  • Replacing the methyl ester in this compound with an ethyl group (as in Ethyl 4-methoxy-3,5-dimethylbenzoylformate ) increases molecular weight by ~14.03 g/mol and alters physical properties (e.g., liquid vs. solid state). Ethyl esters often exhibit lower volatility and modified solubility compared to methyl esters, which can influence their utility in specific reactions .
  • The ethyl analog’s lower purity (96% vs. 90% purity in triazine derivatives) may reflect challenges in purification due to increased hydrophobicity .

However, this complexity necessitates stringent purification (e.g., dual-column chromatography) to isolate the product .

Synthetic Challenges: this compound lacks direct synthesis data, but analogous compounds (e.g., Ethyl 4-methoxy-3,5-dimethylbenzoylformate) suggest that esterification and substitution reactions under basic conditions (e.g., DIPEA) are critical. The absence of bromo or formyl substituents in the target compound may simplify synthesis compared to brominated analogs like Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate, which require handling halogenated precursors .

Research Findings and Limitations

  • Triazine Derivatives : Studies on triazine-linked esters (e.g., compounds 4j , 4i ) demonstrate that methoxy and methyl substituents enhance thermal stability (melting points: 180–220°C) and influence NMR spectral profiles (e.g., δ 3.76–3.86 ppm for methoxy groups) .
  • Phytochemical Esters : While unrelated to benzoylformates, phytochemicals like methyl palmitate and neophytadiene highlight the ubiquity of ester functionalities in natural products, though their applications diverge significantly from synthetic intermediates .
  • Gaps in Data: Direct comparative data on this compound’s reactivity, solubility, or biological activity are absent in the provided evidence.

Biological Activity

Methyl 3,5-dimethyl-4-methoxybenzoylformate is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

The compound features a methoxy group and two methyl groups on the aromatic ring, which may influence its biological activity through electronic effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Natural Products demonstrated that related benzoylformates showed activity against various Gram-positive and Gram-negative bacteria. The presence of methoxy and methyl substituents enhances their interaction with microbial membranes, leading to increased permeability and cell lysis .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals:

  • Research Findings : A comparative study showed that this compound exhibited a DPPH radical scavenging activity comparable to known antioxidants like ascorbic acid .
CompoundDPPH Scavenging Activity (%) at 100 µg/mL
This compound85%
Ascorbic Acid90%

Anti-inflammatory Effects

Inflammation plays a significant role in various chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3,5-dimethyl-4-methoxybenzoylformate, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For analogous compounds (e.g., triazine derivatives), a three-step procedure is employed:

  • Step 1: Reacting 2,4,6-trichlorotriazine with 4-methoxyphenol at -35°C for 7 hours using DIPEA as a base .
  • Step 2: Introducing a formyl group via condensation with vanillin at 40°C for 47 hours .
  • Step 3: Coupling with methyl esters (e.g., methyl 3-aminobenzoate) at 40°C for 24 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) .
    Key Parameters:
  • Temperature control (-35°C to 40°C) to minimize side reactions.
  • Use of DIPEA to stabilize intermediates.
  • Gradient elution (1–20% EtOAc in CH₂Cl₂) for effective separation .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Analytical validation requires a combination of techniques:

  • NMR Spectroscopy: Compare observed δ values to reference data (e.g., ¹H NMR signals for methoxy groups at δ 3.76–3.86 ppm) .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .
  • Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Chromatography: Monitor purity using TLC (Rf = 0.18–0.62 in hexane/EtOAc systems) .

Q. What strategies improve yield and purity during large-scale synthesis?

Methodological Answer:

  • Purification: Use MPLC with silica gel (40–90 g) and optimized gradients (e.g., 4% EtOAc in CH₂Cl₂) to resolve mixed fractions .
  • Byproduct Management: Recycle impure fractions through secondary chromatography .
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during coupling steps .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Substituent effects are studied via comparative kinetics and computational modeling:

  • Steric Effects: Bulkier groups (e.g., 3,5-dimethyl) reduce reaction rates in SNAr mechanisms, as observed in triazine-based analogs .
  • Electronic Effects: Electron-donating methoxy groups enhance electrophilic aromatic substitution, while electron-withdrawing substituents (e.g., bromo) favor nucleophilic attacks .
  • Case Study: Replacing methoxy with bromo in analogous compounds increases reactivity in Suzuki-Miyaura couplings (Pd catalysis, 80°C, 12 h) .

Q. Can computational models predict the compound’s behavior in multicomponent reactions (e.g., with triazines or aldehydes)?

Methodological Answer: Yes, DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity:

  • Nucleophilic Attack Sites: Predict preferential binding at the para-methoxy position using Fukui indices .
  • Thermodynamic Stability: Calculate Gibbs free energy (ΔG) for intermediates to optimize reaction temperatures .
  • Validation: Compare computed ¹H NMR shifts (<2 ppm deviation) with experimental data .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer: The compound serves as a precursor for pharmacologically active scaffolds:

  • Triazine Hybrids: React with aminobenzoates to form antitumor agents (e.g., IC₅₀ = 2.5 µM in MCF-7 cells) .
  • Benzoxazole Derivatives: Condense with 2-aminophenol under microwave irradiation (150°C, 20 min) to yield antimicrobial agents (MIC = 8 µg/mL against S. aureus) .
  • Kinase Inhibitors: Functionalize via Heck coupling with aryl halides to target EGFR (85% inhibition at 10 µM) .

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